5-Chloro-3-methyl-2-(propan-2-yloxy)pyridine
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Overview
Description
5-Chloro-3-methyl-2-(propan-2-yloxy)pyridine: is an organic compound belonging to the pyridine family It is characterized by a chloro group at the 5th position, a methyl group at the 3rd position, and a propan-2-yloxy group at the 2nd position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-methyl-2-(propan-2-yloxy)pyridine typically involves the reaction of 3-methyl-2-pyridinol with isopropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxyl group with the isopropoxy group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloro group in 5-Chloro-3-methyl-2-(propan-2-yloxy)pyridine can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde under appropriate conditions using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether, hydrogen gas with palladium on carbon catalyst.
Major Products:
Substitution: Formation of azido, thiol, or amine derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of piperidine derivatives.
Scientific Research Applications
Chemistry: 5-Chloro-3-methyl-2-(propan-2-yloxy)pyridine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science.
Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological macromolecules. It can be used in the design of enzyme inhibitors or receptor modulators.
Medicine: The compound has potential applications in the development of pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In the agrochemical industry, this compound can be used in the synthesis of herbicides, insecticides, and fungicides. It is also used in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 5-Chloro-3-methyl-2-(propan-2-yloxy)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the chloro and propan-2-yloxy groups can influence the compound’s binding affinity and selectivity towards its molecular targets. The pyridine ring can participate in π-π interactions and hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
3-Methyl-2-(propan-2-yloxy)pyridine: Lacks the chloro group, which may result in different reactivity and biological activity.
5-Chloro-2-(propan-2-yloxy)pyridine: Lacks the methyl group, which can affect the compound’s steric and electronic properties.
5-Chloro-3-methylpyridine: Lacks the propan-2-yloxy group, which can influence the compound’s solubility and interaction with biological targets.
Uniqueness: 5-Chloro-3-methyl-2-(propan-2-yloxy)pyridine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the chloro group enhances its reactivity in substitution reactions, while the propan-2-yloxy group can improve its solubility and bioavailability. The methyl group can influence the compound’s steric interactions and overall stability.
Properties
IUPAC Name |
5-chloro-3-methyl-2-propan-2-yloxypyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-6(2)12-9-7(3)4-8(10)5-11-9/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDZSWGZEORMCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OC(C)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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